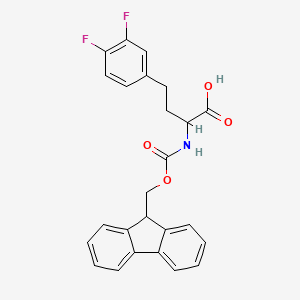

Fmoc-3,4-difluoro-D-homophenylalanine

Description

Context of Non-Canonical Amino Acids in Chemical Biology

The foundation of protein structure is built upon twenty standard, or canonical, amino acids encoded by the universal genetic code. However, the field of chemical biology has expanded this toolkit to include non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids. nih.govnih.gov These novel building blocks offer chemical functionalities and structural properties not found in their canonical counterparts. nih.gov The introduction of ncAAs into peptides and proteins allows researchers to create molecules with tailored functions for applications in bioengineering and drug discovery. azolifesciences.com

The incorporation of ncAAs is a powerful method for investigating and engineering biological systems. rsc.org By moving beyond the limitations of the 20 fundamental building blocks, scientists can introduce unique functional groups such as alkynes, azides, ketones, and fluorinated moieties. nih.govacs.org These additions serve various purposes, from providing spectroscopic probes for studying protein structure and dynamics to enhancing the therapeutic properties of peptide-based drugs. acs.org Techniques like genetic code expansion and solid-phase peptide synthesis (SPPS) have been developed to facilitate the insertion of these custom-designed amino acids into polypeptide chains, opening up vast new possibilities in enzymology and biocatalysis research. nih.govacs.org

Significance of Homophenylalanine Derivatives in Peptide Chemistry

Homophenylalanine, an analogue of the canonical amino acid phenylalanine, is characterized by an extended side chain containing an additional methylene (B1212753) group. nbinno.com This seemingly subtle structural modification can significantly influence the resulting peptide's conformation, receptor binding affinity, and pharmacokinetic profile. nbinno.com The increased length and flexibility of the homophenylalanine side chain allow for the exploration of new chemical space in peptidomimetic design, which aims to create molecules that mimic the structure and function of natural peptides but with enhanced stability and activity. nbinno.comresearchgate.net

The incorporation of homophenylalanine and its derivatives into peptide sequences is a strategy used to improve proteolytic stability, as the unnatural structure can be less recognizable to degradative enzymes. mdpi.com Researchers utilize these derivatives in the synthesis of peptide-based hydrogels and other soft nanomaterials, where the stereochemistry and sequence of the amino acids, including homophenylalanine, play a crucial role in their self-assembly and material properties. mdpi.comdoaj.org

Role of Fluorination in Unnatural Amino Acid Design for Biomolecular Studies

The strategic incorporation of fluorine into amino acids is a widely used technique in medicinal chemistry and protein engineering. nih.govrsc.org Fluorine's unique properties—its small size (second only to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical characteristics of a molecule. beilstein-journals.org Introducing fluorine atoms into the side chain of an amino acid can modulate its acidity, hydrophobicity, and conformational preferences. beilstein-journals.orgmdpi.com

Fluorinated amino acids are valuable for several reasons. They can significantly enhance the metabolic stability of peptides by protecting them from enzymatic degradation. chemimpex.comnih.gov The electron-withdrawing nature of fluorine can also alter the electronic properties of an aromatic ring, potentially improving a peptide's binding affinity to its target receptor. chemimpex.comchemimpex.com Furthermore, because fluorine is virtually absent in biological systems, it serves as an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, dynamics, and interactions without interference from a biological background. nih.govnih.gov This has made fluorinated amino acids invaluable tools for designing hyperstable proteins and for the development of novel therapeutics. rsc.orgbeilstein-journals.org

Overview of Fmoc-3,4-difluoro-D-homophenylalanine as a Research Building Block

This compound is a highly specialized unnatural amino acid that combines several key features for advanced peptide research. It is designed primarily for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. nbinno.comchemimpex.com

Each component of the molecule serves a distinct purpose:

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the amino acid's alpha-amino group. nbinno.com Its presence is critical for SPPS, as it prevents unwanted reactions during peptide bond formation and can be cleanly removed under mild conditions to allow the sequential addition of the next amino acid in the desired sequence. nbinno.comnih.gov

3,4-difluoro Substitution: The two fluorine atoms on the phenyl ring enhance the compound's utility. chemimpex.com This difluorination can increase the bioactivity and metabolic stability of the resulting peptide and may improve its binding affinity to biological targets. chemimpex.comchemimpex.com

D-configuration: Natural amino acids are typically in the L-configuration. The use of the unnatural D-enantiomer is a common strategy to increase the resistance of peptides to proteolysis (enzymatic degradation), thereby prolonging their biological activity. mdpi.com

Homophenylalanine Structure: The extended side chain, compared to standard phenylalanine, provides unique conformational properties that can be exploited in the design of peptidomimetics with novel structures and functions. nbinno.com

Collectively, these features make this compound a valuable building block for synthesizing complex, modified peptides intended for use as therapeutic agents or advanced biochemical probes. chemimpex.comchemimpex.com

Chemical and Physical Properties

Below is a summary of the key properties of this compound.

| Property | Value |

| Synonyms | Fmoc-D-Phe(3,4-DiF)-OH, Fmoc-3,4-difluoro-D-Phe-OH |

| CAS Number | 198545-59-4 chemimpex.com |

| Molecular Formula | C₂₄H₁₉F₂NO₄ chemimpex.com |

| Molecular Weight | 423.4 g/mol chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

| Appearance | White crystalline powder chemimpex.com |

| Melting Point | 154-161 °C chemimpex.com |

| Storage Conditions | 0-8 °C chemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C25H21F2NO4 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30) |

InChI Key |

SVHBVIFVZSOURL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 3,4 Difluoro D Homophenylalanine and Its Derivatives

General Principles of Amino Acid Synthesis with Fluoroaromatic Moieties

The incorporation of fluorine into amino acid side chains can significantly modulate the physicochemical properties of peptides, including their stability, conformation, and biological activity. The synthesis of amino acids bearing fluoroaromatic groups is guided by several core principles.

Stereoselective Synthesis Approaches

Achieving the desired D-stereochemistry at the α-carbon is a critical aspect of the synthesis. Several strategies are employed to control the stereochemical outcome:

Chiral Auxiliaries: One common approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the reactant to direct the stereochemical course of a reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of D-amino acids, a D-directing chiral auxiliary would be employed.

Enzymatic Resolution: This method utilizes enzymes that can selectively act on one enantiomer in a racemic mixture, allowing for the separation of the desired D-enantiomer. For instance, L-aminoacylases can be used to hydrolyze the N-acyl group of an L-amino acid in a racemic mixture of N-acyl-D/L-amino acids, leaving the N-acyl-D-amino acid unreacted. researchgate.net

Asymmetric Hydrogenation: In this technique, a prochiral precursor, such as a dehydroamino acid, is hydrogenated using a chiral catalyst, typically a transition metal complex with a chiral ligand, to produce the desired enantiomer with high selectivity. researchgate.net

Alkylation of Chiral Glycine (B1666218) Enolates: Chiral glycine enolate equivalents, often derived from a Schiff base of glycine with a chiral auxiliary, can be alkylated with an appropriate electrophile. The steric hindrance provided by the chiral auxiliary directs the incoming group to one face of the enolate, leading to the preferential formation of one enantiomer. beilstein-journals.org

Strategies for Introducing Fluorine Atoms into Aromatic Rings

The introduction of fluorine atoms onto the aromatic ring of homophenylalanine can be achieved through several methods:

Use of Fluorinated Starting Materials: The most straightforward approach is to begin the synthesis with a commercially available, pre-fluorinated building block. For Fmoc-3,4-difluoro-D-homophenylalanine, a key precursor is 3,4-difluorobenzyl bromide or a similar electrophile. cymitquimica.commdpi.com This strategy avoids the often harsh conditions required for direct fluorination of an aromatic ring later in the synthesis.

Nucleophilic Aromatic Substitution (SNA_r_): In some cases, a leaving group on the aromatic ring, such as a nitro group or a halogen, can be displaced by a fluoride (B91410) ion. The reactivity of the ring towards nucleophilic substitution is enhanced by the presence of electron-withdrawing groups.

Electrophilic Fluorination: This method involves the use of an electrophilic fluorine source, such as F-TEDA-BF₄ (Selectfluor), to directly fluorinate an electron-rich aromatic ring. However, controlling the regioselectivity of this reaction can be challenging.

Controlled Replacement of Functional Groups by Fluorine

In some synthetic strategies, it may be necessary to replace an existing functional group on the aromatic ring with fluorine. This is often accomplished through diazotization followed by a Balz-Schiemann reaction, where an amino group is converted to a diazonium salt and subsequently displaced by fluoride, often from a tetrafluoroborate (B81430) anion. Another method involves the displacement of a nitro group or a chlorine atom by fluoride, a reaction that is facilitated by polar aprotic solvents.

Specific Synthetic Routes for this compound

The synthesis of this compound can be envisioned through a convergent strategy that combines a method for asymmetric synthesis of the D-homophenylalanine core with the use of a pre-fluorinated aromatic precursor, followed by N-terminal protection.

Precursor Derivatization and Intermediate Synthesis

A plausible and efficient route to 3,4-difluoro-D-homophenylalanine involves the asymmetric alkylation of a chiral glycine equivalent.

A key precursor for introducing the difluorinated side chain is 3,4-difluorobenzyl bromide . This compound can be synthesized from 3,4-difluorobenzyl alcohol by treatment with hydrobromic acid and sulfuric acid. google.com

The core of the amino acid can be constructed using a chiral glycine enolate synthon. For example, a Schiff base can be formed between glycine and a chiral auxiliary. Deprotonation of this Schiff base with a strong base, such as lithium diisopropylamide (LDA), generates a chiral nucleophile. This enolate can then be alkylated with 3,4-difluorobenzyl bromide. The chiral auxiliary directs the alkylation to produce the D-enantiomer of the protected homophenylalanine derivative with high diastereoselectivity. Subsequent acidic hydrolysis removes the chiral auxiliary and the Schiff base to yield the free 3,4-difluoro-D-homophenylalanine.

An alternative approach involves the Arndt-Eistert homologation of N-protected 3,4-difluoro-D-phenylalanine. This method extends the carbon chain by one methylene (B1212753) group.

Fmoc Protecting Group Strategy in Synthesis

The final step in the synthesis is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is crucial for the subsequent use of the amino acid in solid-phase peptide synthesis (SPPS). google.com

The protection is typically achieved by reacting 3,4-difluoro-D-homophenylalanine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The reaction is usually carried out in a mixed solvent system, such as aqueous acetone (B3395972) or dioxane, with a base like sodium bicarbonate or triethylamine (B128534) to neutralize the acid formed during the reaction. The resulting this compound can then be purified by crystallization or chromatography.

The Fmoc group is advantageous due to its base-lability, allowing for its removal under mild conditions (e.g., with piperidine) during SPPS, while being stable to the acidic conditions often used for side-chain deprotection and cleavage of the peptide from the resin. google.com

Synthesis of Analogues and Chemically Modified Derivatives of this compound

The structural framework of this compound serves as a valuable template for the design and synthesis of novel analogues and chemically modified derivatives. These modifications are often pursued to explore structure-activity relationships, enhance biological activity, or introduce specific biophysical properties. Research efforts have been directed towards the synthesis of phosphonic acid analogues and the creation of conformationally restricted fused derivatives, which can lead to compounds with unique therapeutic or research applications.

Synthesis of Phosphonic Acid Analogues

The replacement of the carboxylic acid moiety with a phosphonic acid group in homophenylalanine derivatives has been a strategy to develop potent enzyme inhibitors. nih.govnih.gov Phosphonic acids are known to act as transition-state analogue inhibitors for various enzymes, particularly metalloproteases. nih.gov

A general synthetic approach has been developed for a library of phosphonic acid analogues of homophenylalanine, including those with fluorine substitutions on the phenyl ring. nih.govnih.gov This methodology, while not explicitly starting with this compound, provides a clear pathway for the synthesis of its phosphonic acid counterpart. The synthesis typically involves a multi-step sequence starting from a substituted phenylpropionic acid. nih.gov

The general synthetic route can be outlined as follows:

Esterification: The starting substituted phenylpropionic acid is converted to its corresponding methyl ester. nih.gov

Reduction: The methyl ester is then reduced to the corresponding alcohol. nih.gov

Oxidation: The alcohol is oxidized to the aldehyde. nih.gov

Kabachnik-Fields Reaction: The aldehyde undergoes a three-component reaction with a dialkyl phosphite (B83602) (e.g., dimethyl phosphite) and a protected amine (e.g., benzylamine) to form the α-amino phosphonate (B1237965). nih.gov

Deprotection and Hydrolysis: The protecting groups on the amine and the phosphonate esters are removed to yield the final phosphonic acid analogue of homophenylalanine. nih.gov

A study on the synthesis of phosphonic acid analogues of homophenylalanine and phenylalanine reported the preparation of several fluorinated derivatives. nih.govnih.gov While a 3,4-difluoro substituted homophenylalanine phosphonic acid was not explicitly detailed, the synthesis of a 3-fluorophenyl derivative demonstrates the viability of this synthetic strategy for halogenated compounds. nih.govnih.gov

Table 1: Representative Phosphonic Acid Analogues of Homophenylalanine and Key Intermediates

| Compound/Intermediate | Structure | Key Synthetic Step | Reference |

| 3-(3-Fluorophenyl)propionic acid methyl ester | Esterification of 3-(3-fluorophenyl)propionic acid. | nih.gov | |

| 3-(3-Fluorophenyl)propan-1-ol | Reduction of the corresponding methyl ester. | nih.gov | |

| 3-(3-Fluorophenyl)propanal | Oxidation of the corresponding alcohol. | nih.gov | |

| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | Kabachnik-Fields reaction followed by deprotection. | nih.govnih.gov |

This table is illustrative of the synthetic pathway and key compounds involved in the preparation of fluorinated homophenylalanine phosphonic acid analogues.

This synthetic pathway highlights a versatile method for accessing a range of phosphonic acid derivatives of homophenylalanine, which are of significant interest for their potential as enzyme inhibitors. nih.govnih.gov

Synthesis of Fused β-Homophenylalanine Derivatives

The synthesis of fused β-homophenylalanine derivatives, particularly those incorporating a β-lactam (azetidin-2-one) ring, introduces significant conformational constraints. These rigid structures are valuable for probing receptor-binding sites and for developing peptidomimetics with defined secondary structures. nih.govnih.gov While specific synthetic routes starting from this compound are not extensively documented, general methods for the synthesis of fused β-lactams and other conformationally constrained β-amino acids can be applied. acs.orgnih.govorganic-chemistry.org

One of the most prominent methods for β-lactam synthesis is the Staudinger ketene-imine cycloaddition . nih.govnih.govorganic-chemistry.org In this [2+2] cycloaddition, a ketene (B1206846) reacts with an imine to form the β-lactam ring. organic-chemistry.org To create a fused system based on a homophenylalanine scaffold, an intramolecular variation of this reaction or a subsequent cyclization could be envisioned.

Another powerful strategy involves the cyclization of substituted β-amino acids . For instance, treatment of a β-amino acid with a suitable coupling or dehydrating agent can induce the formation of the β-lactam ring. nih.gov The synthesis of fused-ring β-lactams has been achieved, and their hydrolytic stability has been studied, revealing that the size of the fused ring significantly influences the reactivity of the β-lactam. rsc.org

The creation of fused systems is not limited to β-lactams. Methodologies for synthesizing conformationally constrained γ-amino acids with fused ring systems have been developed, often employing organocatalytic Michael additions to cyclic nitroalkenes. nih.govacs.org These strategies could potentially be adapted for the synthesis of fused β-homophenylalanine derivatives.

Table 2: General Methodologies for the Synthesis of Fused β-Amino Acid Derivatives

| Synthetic Method | Description | Key Features | Potential Application to Homophenylalanine | Reference |

| Staudinger Cycloaddition | A [2+2] cycloaddition between a ketene and an imine to form a β-lactam. | Highly versatile, can be used for a wide range of substrates. | Synthesis of fused β-lactam derivatives of homophenylalanine. | nih.govnih.govorganic-chemistry.org |

| Intramolecular Cyclization of β-Amino Acids | Formation of a β-lactam ring from a β-amino acid precursor using a coupling agent. | Direct route to β-lactams from the corresponding amino acids. | Cyclization of a suitably functionalized homophenylalanine derivative. | nih.gov |

| Diels-Alder Reaction | Cycloaddition reaction to form six-membered rings, which can be further modified. | Creates conformationally constrained cyclic systems. | Synthesis of C-glycosyl and other annulated derivatives. | acs.org |

This table summarizes general synthetic strategies that could be adapted for the preparation of fused derivatives of this compound.

The synthesis of these fused derivatives would result in conformationally rigid molecules. Such compounds are of interest in drug design as they can help to define the bioactive conformation of a peptide or small molecule inhibitor. nih.govnih.gov The incorporation of the 3,4-difluorophenyl moiety would further modulate the electronic and lipophilic properties of these constrained structures.

Integration of Fmoc 3,4 Difluoro D Homophenylalanine in Peptide and Peptidomimetic Design

Fmoc Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the predominant method for the assembly of peptide chains incorporating Fmoc-3,4-difluoro-D-homophenylalanine. This approach allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification by simple filtration and washing steps.

Optimization of Coupling Reagents and Reaction Conditions

The efficient formation of the amide bond between this compound and the N-terminus of the growing peptide chain is critical for successful synthesis. Due to the potential for steric hindrance from the bulky homophenylalanine side chain, the choice of coupling reagent and reaction conditions is paramount to achieving high coupling efficiency and minimizing racemization.

Commonly employed coupling reagents for sterically hindered amino acids include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents rapidly form activated esters of the incoming Fmoc-amino acid, facilitating nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide. The addition of a base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is necessary to neutralize the resulting acid and maintain a favorable reaction pH.

For the incorporation of this compound, a double coupling strategy may be employed to ensure complete acylation, particularly when coupling to a sterically demanding N-terminal residue. Monitoring the coupling reaction using a qualitative test, such as the Kaiser or chloranil (B122849) test, is advisable to confirm the absence of free primary amines before proceeding to the next synthesis cycle.

Coupling Reagent Comparison for Hindered Amino Acids

| Coupling Reagent | Activating Agent | Key Advantages | Considerations |

|---|---|---|---|

| HATU | HOAt | High coupling efficiency, low racemization. | Can be more expensive. |

| HCTU | 6-Cl-HOBt | Cost-effective, high efficiency. | May require careful monitoring for side reactions. |

| DIC/HOBt | HOBt | Standard and economical. | May be less efficient for highly hindered couplings. |

Fmoc Deprotection and Side Chain Protection Strategies

The removal of the temporary Fmoc protecting group from the N-terminus of the newly incorporated amino acid is a crucial step in SPPS. This is typically achieved by treating the peptidyl-resin with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism and is generally rapid and efficient. For peptides containing fluorinated residues, standard deprotection conditions are usually effective. However, monitoring the deprotection step, for instance by UV spectroscopy of the dibenzofulvene-piperidine adduct, can ensure complete removal of the Fmoc group.

Resin Selection and Peptide Cleavage Procedures

The choice of solid support, or resin, is dictated by the desired C-terminal functionality of the final peptide. For peptides with a C-terminal carboxylic acid, Wang resin is a common choice. For peptides requiring a C-terminal amide, Rink Amide resin is frequently employed. The loading of the first amino acid onto the resin is a critical step, and pre-loaded resins are often used to ensure high efficiency and avoid potential side reactions.

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and any permanent side-chain protecting groups must be removed. This is typically accomplished in a single step by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). A "cleavage cocktail" containing scavengers is used to trap the reactive cationic species generated during the deprotection of side chains and the cleavage from the resin, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine.

For peptides containing this compound, a standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol) or a simpler mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) is generally effective. The choice of scavengers should be tailored to the specific amino acid composition of the peptide. Following cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether, collected by centrifugation or filtration, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Common Resins and Cleavage Conditions

| Resin | C-Terminal Functionality | Typical Cleavage Cocktail |

|---|---|---|

| Wang Resin | Carboxylic Acid | TFA/Water/TIS (95:2.5:2.5) |

| Rink Amide Resin | Amide | TFA/Water/TIS (95:2.5:2.5) or Reagent K |

Solution-Phase Peptide Synthesis Approaches

While less common for the synthesis of long peptides, solution-phase synthesis can be a viable alternative for the preparation of short peptides or peptide fragments containing this compound. This classical approach involves the coupling of protected amino acids or peptide segments in a suitable organic solvent. Purification of the intermediate products is typically achieved by crystallization or chromatography after each coupling step.

The coupling reagents and strategies used in solution-phase synthesis are similar to those employed in SPPS, with reagents like HATU and HCTU being effective for promoting amide bond formation. Careful control of stoichiometry and reaction conditions is crucial to maximize yield and minimize side reactions. While solution-phase synthesis can be more labor-intensive and time-consuming than SPPS, it can be advantageous for large-scale synthesis of specific peptide targets.

Design Principles for Incorporating Fluorinated D-Homophenylalanine into Peptide Sequences

The incorporation of this compound into a peptide sequence is a deliberate design choice aimed at influencing its biological and structural properties. The difluorinated phenyl ring can enhance metabolic stability by blocking sites of enzymatic degradation and can also modulate binding affinity through fluorine-specific interactions with biological targets. The D-configuration of the amino acid can confer resistance to proteolysis and can be used to induce specific secondary structures. The extended homophenylalanine backbone provides increased conformational flexibility compared to phenylalanine, which can be exploited to optimize peptide conformation for target binding.

Influence on Peptide Conformational Control

The stereochemistry and unique structural features of 3,4-difluoro-D-homophenylalanine can exert a significant influence on the local and global conformation of a peptide. The introduction of a D-amino acid into a sequence of L-amino acids can disrupt or reverse the direction of a peptide backbone, often leading to the formation of turns or other non-helical structures.

Specifically, the incorporation of a D-amino acid can promote the formation of β-turns, which are compact, folded structures that are crucial for the biological activity of many peptides. The precise type of β-turn (e.g., type I', II', etc.) will depend on the surrounding amino acid sequence. The difluorinated aromatic side chain can further influence conformational preferences through steric interactions and potentially through electrostatic interactions involving the polarized C-F bonds.

Modulation of Peptide Stability, including Proteolytic and Thermal Resilience

The incorporation of non-proteinogenic amino acids is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based molecules. This compound serves as a valuable building block for this purpose, offering significant improvements in both proteolytic and thermal stability. The enhanced stability is attributed to a combination of steric hindrance, conformational constraint, and the unique physicochemical properties of the fluorine atoms.

Proteolytic Resilience: Native peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body. The introduction of this compound can significantly increase a peptide's resistance to enzymatic cleavage. Proteases typically recognize and bind to substrates that can adopt a specific, often extended, conformation within their active site. nih.gov The incorporation of a bulky, conformationally rigid D-amino acid like 3,4-difluoro-D-homophenylalanine disrupts the natural L-amino acid sequence and sterically hinders the peptide's ability to fit into the active site of common proteases. nih.govnih.gov The D-configuration is particularly effective at preventing degradation as proteases are highly stereospecific for L-amino acid substrates. Furthermore, restricting the peptide's flexibility reduces the entropic penalty of binding to a target while simultaneously making it a poor substrate for enzymes that require flexibility for cleavage. nih.gov

Thermal Resilience: Fluorinated amino acids have been demonstrated to improve the thermal stability of peptides and proteins. caltech.edu The substitution of hydrogen atoms with fluorine on the phenyl ring of homophenylalanine alters the electronic properties of the side chain. The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine can lead to stabilizing intramolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds with backbone amide protons. google.com These additional non-covalent interactions can help to lock the peptide into a more stable folded conformation, increasing its resistance to denaturation at higher temperatures. Studies on leucine (B10760876) zipper domains have shown that the incorporation of fluorinated analogs can enhance their thermostability, a principle that applies to other peptide structures. caltech.edu

This compound as a Building Block for Peptidomimetics

Peptidomimetics are compounds that are designed to mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. This compound is an important building block in the synthesis of such molecules due to its unique structural features that address the inherent weaknesses of natural peptides.

A primary goal in peptidomimetic design is to create molecules that are resistant to hydrolysis and enzymatic degradation, thereby increasing their in vivo half-life. The use of this compound directly addresses this challenge. By introducing this unnatural amino acid, chemists can design peptide backbones that are inherently poor substrates for a wide range of peptidases.

The difluorinated phenyl ring and the homophenylalanine structure (which adds an extra methylene (B1212753) group to the side chain compared to phenylalanine) create significant steric bulk that interferes with enzyme binding. Research on related difluorinated compounds has demonstrated their effectiveness in improving metabolic stability. For instance, in studies of acyldepsipeptide (ADEP) analogs, which are activators of the ClpP protease, replacing a standard phenylalanine with a difluorophenylalanine motif consistently resulted in compounds with higher potency and improved metabolic stability in mouse liver microsome assays. This highlights the general utility of difluorination for enhancing peptide robustness.

Table 1: Metabolic Stability of Phenylalanine vs. Difluorophenylalanine Containing Depsipeptides This table illustrates the principle of enhanced stability through fluorination, based on data from closely related compounds.

| Compound Feature | Base Structure | Metabolic Half-life (t½) in Mouse Liver Microsomes (hours) |

| Non-fluorinated Phenylalanine | ADEP Analog | ~0.2 |

| Difluorophenylalanine | ADEP Analog | ~1.2 |

| Phenyl Urea (Non-fluorinated) | Ureadepsipeptide | 1.24 |

| Phenyl Urea (Difluorinated) | Ureadepsipeptide | 1.62 |

This interactive table is based on findings for ADEP4 and its urea-substituted analogs containing 3,5-difluorophenylalanine, demonstrating a clear stability enhancement with the fluorinated motif.

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry and drug discovery. In SPPS, the Fmoc protecting group allows for the sequential, controlled addition of amino acids to a growing peptide chain. The use of the D-isomer is a deliberate design choice to enforce specific turns or secondary structures, or to confer the proteolytic resistance mentioned previously. google.com Beyond standard peptide synthesis, the unique reactivity of the difluorinated aromatic ring and the D-chiral center can be leveraged in more complex asymmetric syntheses to create novel scaffolds for drug development. Furthermore, enzymatic methods using engineered enzymes like L,F-transferase have shown the ability to incorporate analogs such as 3,4-difluorophenylalanine into peptides, representing an advanced and biocompatible synthetic route. caltech.edu

Advanced Applications and Research Directions of Fmoc 3,4 Difluoro D Homophenylalanine Containing Biomolecules

Peptide and Protein Engineering through Fluorinated Amino Acid Incorporation

The introduction of fluorinated amino acids like 3,4-difluoro-D-homophenylalanine into peptide and protein structures is a key strategy in biomolecular engineering. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the stability of the carbon-fluorine bond, can significantly alter the characteristics of the resulting biomacromolecules.

Functional Modification and Stability Enhancement of Proteins

For instance, studies on model proteins, such as a 4-helix bundle where the hydrophobic core was repacked with the highly fluorinated amino acid hexafluoroleucine, demonstrated that fluorination is a general and effective method for improving protein stability. acs.org While it was initially thought that specific "fluorous interactions" between fluorinated side chains might contribute to this stability, evidence suggests that such favorable fluorine-fluorine interactions are not a significant factor in the protein core. acs.org Instead, the stabilizing effect arises from the same hydrophobic partitioning principles that govern the stability of natural proteins. acs.org It is important to note that while the D-configuration of 3,4-difluoro-D-homophenylalanine is less common in natural protein synthesis, its incorporation can be achieved through chemical peptide synthesis. Ribosomes inherently discriminate against D-amino acids, slowing the rate of peptide bond formation, which serves as a fidelity control mechanism in natural protein synthesis. nih.gov

Rational Design Principles for Fluorinated Biomacromolecules

The rational design of peptides and proteins containing fluorinated amino acids is a growing field, aiming to create biomaterials with tailored properties. nih.gov A key principle in this design process is understanding and manipulating the interplay between hydrophobicity and polarity, which are both influenced by the degree and position of fluorination. rsc.orgrsc.org

Several design principles have been established:

Hydrophobicity as a Driving Force: A reliable determination of the hydrophobic nature of fluorinated amino acids is crucial for rational design. rsc.org Generally, increasing the number of fluorine substituents on an amino acid side chain increases the hydrophobicity of the resulting peptide. rsc.org This increased hydrophobicity can promote self-assembly and the formation of higher-order structures like fibrils and hydrogels. mdpi.comrsc.org

Structural Context is Key: The effect of fluorination is highly dependent on the surrounding atomic and chemical environment. mdpi.com The strong electron-withdrawing nature of fluorine can modulate the electron density and pKa of nearby functional groups. mdpi.com Therefore, the placement of the fluorinated residue within the peptide sequence is a critical design parameter that influences the final structure and function. nih.gov

Shape Preservation: Fluorinated amino acids can often replace hydrophobic residues while closely maintaining the side chain's shape. nih.gov This principle allows for the enhancement of stability by increasing the buried hydrophobic surface area without causing significant structural changes. nih.gov

Controlling Self-Assembly: The degree of fluorination can be used to control fluorine-specific interactions, thereby influencing peptide conformation and self-assembly into various nano- and micro-structures. rsc.orgresearchgate.net Molecular simulations have shown that electrostatically driven intra- and inter-chain contacts, modulated by side-chain fluorination, play a key role in the self-organization behavior of these peptides. rsc.orgrsc.org

By applying these principles, researchers can engineer fluorinated biomacromolecules with unique functionalities for applications in drug delivery, bioimaging, and as therapeutic agents. mdpi.com

Enzyme Inhibition and Target Modulation Studies

The unique structural and electronic properties of 3,4-difluoro-D-homophenylalanine make it an interesting building block for the design of enzyme inhibitors. The difluoro-phenyl ring can engage in specific interactions within an enzyme's active site, potentially leading to enhanced potency and selectivity.

Development and Evaluation of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. nih.govmdpi.com Inhibiting DPP-4 prolongs the action of these hormones, making it a key therapeutic strategy for type 2 diabetes. nih.govmdpi.com

A series of fused β-homophenylalanine derivatives have been designed and synthesized as potent and selective DPP-4 inhibitors. nih.gov In these studies, substitutions on the phenyl ring were explored to enhance inhibitory activity. The synthesis of a key intermediate for these inhibitors started from 3,4-difluorobenzaldehyde, highlighting the relevance of the 3,4-difluoro substitution pattern. nih.gov While the direct incorporation of Fmoc-3,4-difluoro-D-homophenylalanine itself is not detailed in this specific series, the research demonstrates the value of the difluorinated phenyl moiety in achieving potent DPP-4 inhibition. For example, compound 18m from this series, which contains a related structural element, showed significantly greater potency than the established drug sitagliptin (B1680988) in an oral glucose tolerance test in mice. nih.gov

The development of DPP-4 inhibitors often involves creating peptidomimetic compounds that fit into the enzyme's active site pockets. nih.gov The design of such inhibitors benefits from the analysis of crystal structure data to optimize interactions with key amino acid residues like Arg125, His126, Phe357, Arg358, and Tyr547. mdpi.com

Table 1: Examples of DPP-4 Inhibitors and their Activity

Investigation of Aminopeptidase (APN) Inhibitors

Aminopeptidase N (APN/CD13) is a zinc metallopeptidase involved in various physiological processes, including the degradation of peptide hormones like angiotensin III and enkephalins. nih.gov It is also a target in cancer therapy, as its inhibition can lead to apoptosis in cancer cells. nih.gov

Known inhibitors of APN include natural dipeptides like bestatin (B1682670) and tosedostat. nih.govnih.gov These compounds often feature a non-proteinogenic amino acid that interacts with the zinc ion in the enzyme's active site. While direct studies involving 3,4-difluoro-D-homophenylalanine as an APN inhibitor are not prominent in the searched literature, the principles of APN inhibition suggest its potential utility. The design of APN inhibitors often revolves around dipeptide or peptidomimetic scaffolds that mimic the enzyme's natural substrates. nih.gov The incorporation of a fluorinated homophenylalanine derivative could offer a way to modulate the inhibitor's binding affinity, selectivity, and metabolic stability.

Studies on Renin-Angiotensin System Related Enzyme Interactions

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance. Key enzymes in this system, such as renin and angiotensin-converting enzyme (ACE), are major drug targets. Aminopeptidase N is also involved in the RAS pathway, as it processes peptides like angiotensin III. nih.gov

The design of inhibitors for RAS enzymes often involves creating molecules that mimic the transition state of the enzyme's substrate. The unique electronic properties and steric profile of 3,4-difluoro-D-homophenylalanine could be leveraged to design novel inhibitors of these enzymes. The fluorine atoms can alter the electrostatic potential of the aromatic ring, potentially leading to favorable interactions with residues in the active sites of enzymes like renin or ACE, which are not achieved with standard amino acids. Although specific research on the application of this compound for inhibiting RAS-related enzymes was not found in the search results, its structural features align with the general strategies used to develop inhibitors for these targets.

Table of Mentioned Compounds

Applications in Biochemical Research Tools and Probes

The unique attributes of this compound make it an exemplary tool for the development of advanced biochemical probes. The presence of fluorine atoms, in particular, provides a powerful spectroscopic and analytical handle for studying complex biological systems.

The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov The Fmoc protecting group is fundamental to the standard SPPS strategy, allowing for the stepwise and controlled assembly of custom peptide sequences. manchester.ac.uk By incorporating this amino acid, a peptide can be site-specifically labeled with a difluorophenyl moiety.

Beyond its role in synthesis, the true power of the 3,4-difluorophenyl group lies in its utility as a reporter group, especially for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Fluorine labeling is a highly effective strategy for studying protein structure and interactions for several reasons. ucla.eduacs.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high NMR sensitivity comparable to that of protons. ucla.eduacs.org Crucially, fluorine is virtually absent from native biological systems, which means that ¹⁹F NMR spectra of labeled biomolecules are free from background signals. acs.orgresearchgate.net This allows for the clear detection and analysis of the labeled molecule even within complex environments like cell lysates or intact cells. nih.govacs.org

The chemical shift of the ¹⁹F nucleus is also highly sensitive to its local chemical environment, making it an exquisite probe for detecting subtle conformational changes, ligand binding events, and protein-protein interactions. ucla.eduacs.orgacs.org Therefore, incorporating 3,4-difluoro-D-homophenylalanine into a peptide or protein constitutes a powerful bioconjugation strategy for creating a sensitive probe for detailed structural and functional studies.

| Feature of ¹⁹F Labeling | Advantage in Biochemical Probing | Citation(s) |

| High NMR Sensitivity | Strong signal allows for detection at low concentrations. | ucla.eduacs.org |

| 100% Natural Abundance | The ¹⁹F isotope does not need to be artificially enriched. | ucla.eduacs.org |

| No Biological Background | Enables clear, background-free detection in complex biological samples. | nih.govacs.orgresearchgate.net |

| Wide Chemical Shift Range | Highly sensitive to changes in the local molecular environment. | ucla.edu |

| Minimal Perturbation | Fluorine substitution often has a minimal effect on biomolecule structure. | ucla.edu |

While direct studies involving this compound in neuroscience are not extensively documented, its structural components make it a promising candidate for developing probes to investigate neurological processes. Fluorinated amino acids are increasingly used to create sophisticated probes for studying challenging biological targets like membrane proteins, which include many key players in neurotransmission. nih.govnih.govnih.gov

¹⁹F-NMR spectroscopy has emerged as a powerful technique for monitoring the conformational dynamics of neurotransmitter transporters, which are critical for regulating neurotransmitter levels in the synapse. nih.govgaloa.com.br For example, by labeling a glutamate (B1630785) transporter homolog with a ¹⁹F probe, researchers have been able to identify and assign multiple distinct conformational states of the transporter as it interacts with substrates and ions. nih.govnih.gov

A peptide incorporating 3,4-difluoro-D-homophenylalanine could be rationally designed to act as a ¹⁹F-NMR probe for studying interactions with specific neurotransmitter receptors or transporters. acs.org The difluorophenyl group would serve as the sensitive NMR reporter, providing information on binding and conformational changes upon interaction with its neurological target. acs.orgnih.gov Furthermore, the inclusion of a D-amino acid and a homophenylalanine backbone can confer enhanced proteolytic resistance and unique conformational constraints, respectively. researchgate.net These features are highly desirable for creating stable probes that can function effectively in complex biological environments, such as the synaptic cleft, for extended periods.

The self-assembly of proteins into amyloid fibrils is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease, which is characterized by the aggregation of the amyloid-β (Aβ) peptide. bohrium.com There is significant research interest in developing biosensors for the sensitive detection of these amyloid aggregates. elsevierpure.comnih.govnih.gov Peptides containing fluorinated amino acids are at the forefront of this research. bohrium.comrsc.org

Studies have shown that fluorinated peptides can be designed to interact with Aβ aggregates, leading to a detectable change in a physical property, such as fluorescence. bohrium.comelsevierpure.com The mechanism often relies on a combination of hydrophobic, aromatic, and electrostatic interactions between the sensor peptide and the amyloid target. bohrium.com The fluorination of hydrophobic residues within peptide sequences designed to interfere with Aβ aggregation has been demonstrated to be an effective strategy for modulating the aggregation process. rsc.org

Furthermore, the self-assembly of Fmoc-peptide derivatives into amyloid-like nanostructures has led to their investigation as potential sensors for detecting amyloid fibrils. nih.gov Given that a higher degree of fluorination can promote and influence peptide fibrillation, a peptide containing 3,4-difluoro-D-homophenylalanine is a prime candidate for developing novel biosensors for amyloid detection. rsc.orgrsc.org Such a sensor could operate via fluorescence changes upon binding to Aβ oligomers or fibrils, or through ¹⁹F-NMR, which can resolve oligomeric species during aggregation. nih.gov

Exploration in Peptide-Based Materials Science

The ability of short, modified peptides to self-assemble into well-ordered supramolecular structures has established them as versatile building blocks in materials science. This compound is designed to excel in this area, with the Fmoc group acting as a powerful driver of assembly and the difluorophenyl moiety providing a means to tune material properties.

Fmoc-amino acid derivatives are well-known low-molecular-weight hydrogelators. manchester.ac.uknih.gov They are amphiphilic molecules that can self-assemble in water to form a three-dimensional network of entangled nanofibers, which immobilizes the solvent to create a hydrogel. nih.govnih.gov The formation of these hydrogels is typically induced by a change in environmental conditions, such as a "pH switch" (dissolving the peptide at high pH and then acidifying) or a "solvent switch" (dissolving the peptide in an organic solvent and then diluting with water). nih.govpsu.edu

The incorporation of fluorine into the peptide structure can significantly enhance hydrogelation properties. For instance, Fmoc-pentafluorophenylalanine has been shown to form rigid hydrogels at very low concentrations and with rapid gelation kinetics. psu.edu Similarly, a dipeptide containing 3,4-difluorophenylalanine was reported to form a strong and transparent hydrogel. nih.gov Therefore, peptides based on this compound are expected to be potent hydrogelators.

The resulting hydrogels are typically characterized using a suite of biophysical techniques to understand both their macroscopic properties and their underlying nanoscale architecture.

| Characterization Technique | Information Obtained | Citation(s) |

| Transmission/Scanning Electron Microscopy (TEM/SEM) | Visualizes the morphology, dimensions, and entanglement of the self-assembled nanofibers that form the hydrogel matrix. | nih.govmanchester.ac.uk |

| Circular Dichroism (CD) Spectroscopy | Determines the secondary structure of the peptides within the assembly, typically confirming the presence of β-sheets. | kvinzo.comrsc.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the hydrogen-bonding pattern, providing further evidence for β-sheet formation (amide I band). | kvinzo.comresearchgate.net |

| Rheology | Measures the mechanical properties (viscoelasticity) of the bulk hydrogel, quantifying its stiffness (storage modulus, G') and liquid-like character (loss modulus, G''). | rsc.orgpsu.eduresearchgate.net |

| Fluorescence Spectroscopy | Probes the local environment of the aromatic groups, often used to confirm the π-π stacking of Fmoc moieties. | researchgate.net |

The self-assembly of materials containing this compound is driven by a combination of specific non-covalent interactions that lead to the formation of ordered, hierarchical structures. nih.govnih.gov

The primary driving force for the assembly of Fmoc-derivatives is the intermolecular π-π stacking of the large, planar fluorenyl rings. nih.govmanchester.ac.uknih.gov This interaction promotes the linear aggregation of monomers into nanofibrils. The process is further stabilized by hydrogen bonding between the peptide backbones, which organizes the fibrils into extended β-sheet structures, a characteristic feature of amyloid-like materials. manchester.ac.uknih.gov

The introduction of fluorine atoms onto the phenyl ring adds another layer of control over the self-assembly process. rsc.orgrsc.org Fluorine is highly electronegative and hydrophobic, and its incorporation can modulate intermolecular forces. rsc.orgnih.gov This can influence the hydrophobic interactions driving the sequestration of the aromatic side chains away from water. Moreover, specific interactions involving fluorine, such as fluorous interactions or C-F···H-C hydrogen bonds, can contribute to the stability and specific arrangement of the final assembled structure. rsc.orgnih.gov Molecular simulations of fluorinated peptides have shown that fluorination alters electrostatically driven contacts, which in turn dictates the self-organization behavior. rsc.orgrsc.org The D-chiral center and the extended homophenylalanine backbone will impose specific steric constraints, influencing the pitch and curvature of the resulting nanofibers and thus the macroscopic properties of the final material. researchgate.net

Spectroscopic and Computational Studies on Fmoc 3,4 Difluoro D Homophenylalanine Containing Biomolecules

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The fluorine-19 nucleus is a highly sensitive NMR probe due to its 100% natural abundance and a high gyromagnetic ratio, which is 83% that of a proton. nih.gov Its chemical shift is exceptionally sensitive to the local electronic environment, spanning a range of over 300 ppm. ed.ac.uk This sensitivity, coupled with the absence of endogenous fluorine in most biological systems, provides a background-free window to observe the structure and function of labeled biomolecules. nih.govnih.gov

¹⁹F NMR for Peptide and Protein Conformational Analysis

The incorporation of Fmoc-3,4-difluoro-D-homophenylalanine into a peptide or protein provides two ¹⁹F nuclei whose chemical shifts can report on the local conformation. The precise chemical shift values of the two fluorine atoms on the phenyl ring are exquisitely sensitive to their immediate surroundings, including solvent exposure, the proximity of other amino acid side chains, and the formation of secondary structures like alpha-helices or beta-sheets. nih.govacs.org

Changes in peptide or protein conformation, induced by factors such as ligand binding, temperature changes, or post-translational modifications, will result in alterations to the local environment of the difluorophenyl group. These changes are reflected as shifts in the ¹⁹F NMR spectrum, providing a high-resolution method for monitoring conformational transitions. nih.gov For instance, the transfer of a fluorinated side chain from a solvent-exposed to a buried environment upon protein folding typically results in a significant change in the ¹⁹F chemical shift.

Table 1: Illustrative ¹⁹F NMR Chemical Shift Changes Upon Conformational Transitions

This interactive table illustrates the type of data that could be obtained from ¹⁹F NMR studies on a peptide containing 3,4-difluoro-D-homophenylalanine, showing how chemical shifts might change between different conformational states.

| Peptide State | Hypothetical ¹⁹F Chemical Shift (ppm) - F3 | Hypothetical ¹⁹F Chemical Shift (ppm) - F4 |

| Unfolded | -118.5 | -120.2 |

| Folded (α-helical) | -119.8 | -121.5 |

| Folded (β-sheet) | -117.9 | -119.5 |

Note: The chemical shift values are hypothetical and serve to illustrate the expected changes.

Probing Protein-Protein and Protein-Ligand Interactions via ¹⁹F NMR

The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent tool for studying intermolecular interactions. nih.govspringernature.com When a biomolecule containing 3,4-difluoro-D-homophenylalanine binds to another protein or a small molecule ligand, the fluorine nuclei at the interface of the interaction will experience a change in their chemical environment, leading to a perturbation in the ¹⁹F NMR spectrum. nih.gov

This can manifest as a change in chemical shift, line broadening, or the appearance of new signals corresponding to the bound state. nih.gov By titrating a ligand and monitoring the changes in the ¹⁹F NMR spectrum, it is possible to determine binding affinities (K D ), kinetics (k on and k off ), and to map the binding site. nih.govnih.gov The use of ¹⁹F NMR is particularly advantageous for studying weak and transient interactions that are often difficult to characterize by other methods. acs.org

Molecular Dynamics (MD) Simulations and Force Field Development

Molecular dynamics simulations provide a computational microscope to visualize the structure and dynamics of biomolecules at an atomic level. To accurately model systems containing non-standard residues like this compound, the development and parameterization of appropriate force fields are crucial. nih.govacs.org

Computational Investigation of Hydration Free Energies and Hydrophobicity

Computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the hydration free energy (ΔG hyd ) of an amino acid. nih.govarxiv.orgnih.gov This value provides a quantitative measure of its hydrophobicity. These calculations involve computationally "alchemically" transforming the amino acid from a vacuum or a nonpolar solvent into water and calculating the associated free energy change. nih.gov Studies on fluorinated small molecules and amino acids have shown that the change in hydration free energy upon fluorination can range from making the molecule more hydrophilic to more hydrophobic. nih.govresearchgate.net

Table 2: Representative Calculated Hydration Free Energies for Amino Acid Side Chain Analogs

This interactive table provides examples of calculated hydration free energies for the side chain analogs of a natural amino acid and a hypothetical fluorinated version, illustrating how fluorination can impact hydrophobicity.

| Side Chain Analog | Force Field | Calculated ΔG hyd (kcal/mol) |

| Toluene (analog of Phe) | OPLS-AA | -1.05 |

| 3,4-Difluorotoluene (B1333485) (analog of 3,4-diF-Phe) | Custom Parameterized | -0.80 (Hypothetical) |

Note: The value for 3,4-difluorotoluene is hypothetical and serves as an illustration. The actual value would depend on the specific force field parameterization.

Conformational Sampling and Structural Characterization

Once a reliable force field is established, MD simulations can be used to explore the conformational landscape of peptides and proteins containing this compound. biorxiv.orgnih.gov These simulations can reveal the preferred backbone (φ, ψ) and side-chain (χ) dihedral angles, providing insights into how the fluorinated residue influences the local and global structure of the biomolecule.

Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD) or metadynamics, can be employed to overcome energy barriers and more thoroughly explore the conformational space. nih.gov The resulting trajectories can be analyzed to identify stable conformational states, calculate the relative populations of different structures, and understand the dynamics of conformational transitions. This information is highly complementary to experimental data from techniques like NMR spectroscopy. biorxiv.org

Structure-Activity Relationship (SAR) Analysis of Derived Compounds

The systematic investigation of how the chemical structure of a molecule influences its biological activity is a cornerstone of drug discovery. For peptides incorporating 3,4-difluoro-D-homophenylalanine, structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential. The introduction of the 3,4-difluoro substitution on the phenyl ring of homophenylalanine can significantly modulate the peptide's interaction with its biological target, typically an enzyme or receptor.

The electronic properties of the difluorinated phenyl ring are a key determinant of its interaction potential. The two fluorine atoms act as strong electron-withdrawing groups, which can influence the pKa of the aromatic ring and its ability to participate in π-π stacking or cation-π interactions within a binding pocket. Research on related fluorinated phenylalanine derivatives has shown that the position and number of fluorine substituents can dramatically alter binding affinity. For instance, in the context of inhibiting enzymes like dipeptidyl peptidase IV (DPP-IV), the presence of fluorine on the aromatic ring can enhance hydrophobic interactions with nonpolar residues in the enzyme's active site. nih.gov

Furthermore, the D-configuration and the "homo" nature of the amino acid, which introduces an additional methylene (B1212753) group into the side chain, provide distinct conformational constraints on the peptide backbone. These structural alterations can lead to a more favorable binding conformation or, conversely, introduce steric hindrance that reduces activity. SAR studies on β-phenylalanine derivatives as DPP-IV inhibitors have highlighted the importance of the stereochemistry and the length of the side chain in achieving potent inhibition. nih.gov

A hypothetical SAR analysis for a series of enzyme inhibitors derived from peptides containing 3,4-difluoro-D-homophenylalanine could involve systematically modifying other residues in the peptide sequence to probe the binding site. For example, altering the charge, polarity, and size of adjacent amino acids would elucidate the optimal chemical environment for the difluorinated moiety.

| Compound/Modification | Relative Inhibitory Activity (Hypothetical) | Key Inferred Interaction |

| Peptide with 3,4-difluoro-D-homophenylalanine | 1.0 | Baseline activity |

| Peptide with D-homophenylalanine (non-fluorinated) | 0.5 | Reduced hydrophobic interaction |

| Peptide with 3,4-dichloro-D-homophenylalanine | 1.2 | Enhanced halogen bonding/hydrophobicity |

| Peptide with 3-fluoro-D-homophenylalanine | 0.8 | Altered electrostatic potential |

| Peptide with 4-fluoro-D-homophenylalanine | 0.9 | Different dipole moment affecting binding |

| N-terminal modification (e.g., acetylation) | Variable | Can influence interaction with specific sub-pockets |

| C-terminal modification (e.g., amidation) | Variable | May affect solubility and binding |

This table illustrates how modifications to the core structure could be systematically evaluated to build a comprehensive SAR profile, guiding the design of more potent and selective inhibitors.

Molecular Modeling for Enzyme-Inhibitor Complex Characterization

To gain a deeper, atomistic understanding of the interactions between peptides containing 3,4-difluoro-D-homophenylalanine and their target enzymes, molecular modeling and simulation techniques are invaluable. These computational approaches can predict and rationalize the binding modes and affinities observed in experimental assays.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand (the inhibitor peptide) when bound to a receptor (the enzyme). For a peptide containing 3,4-difluoro-D-homophenylalanine, docking studies can reveal how the difluorinated phenyl ring fits into the enzyme's active site. The fluorine atoms can form favorable interactions, such as halogen bonds with backbone carbonyls or other electron-rich groups in the protein. The increased hydrophobicity of the fluorinated ring can also drive binding into hydrophobic pockets. Docking studies on β-phenylalanine derivatives as DPP-IV inhibitors have successfully rationalized their binding modes and supported the interpretation of SAR data. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex, allowing for the assessment of its stability and the conformational changes that occur upon binding. An MD simulation can reveal the flexibility of the peptide inhibitor and the enzyme's active site loops, providing insights into the induced-fit mechanisms. For fluorinated peptides, MD simulations can help to understand how the fluorine substitutions affect the conformational preferences of the peptide and its dynamic interactions with the enzyme over time. umich.edu

The results from these computational studies can be summarized to highlight key interactions.

| Interaction Type | Potential Interacting Residues (Enzyme) | Significance for Binding |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn | Anchors the peptide backbone in the active site. |

| Hydrophobic Interactions | Leu, Ile, Val, Phe, Trp | The difluorophenyl ring can enhance binding in nonpolar pockets. |

| Halogen Bonding | Backbone C=O, Ser, Thr | The fluorine atoms can act as halogen bond donors, a specific and directional interaction. |

| π-π Stacking | Phe, Tyr, Trp, His | The electron-deficient difluorinated ring can interact favorably with electron-rich aromatic residues. |

| Electrostatic Interactions | Asp, Glu, Lys, Arg, His | The overall charge distribution of the peptide influences its initial approach and orientation. |

By combining molecular modeling with experimental data, a comprehensive picture of the enzyme-inhibitor complex can be constructed. This integrated approach is essential for the rational design of novel therapeutic agents based on peptides incorporating this compound.

Conclusion and Future Perspectives in Fmoc 3,4 Difluoro D Homophenylalanine Research

Current Advancements and Persistent Challenges in the Field

The integration of Fmoc-3,4-difluoro-D-homophenylalanine and similar ncAAs into peptides is driven by the significant advantages of fluorination, yet it is not without considerable hurdles. Key advancements have focused on refining synthetic routes and beginning to explore their biological impact. However, significant challenges remain in synthesis, purification, and incorporation.

Recent progress has been made in developing more efficient synthetic strategies for fluorinated amino acids, moving from complex multi-step processes to more streamlined methods. rsc.org These include the use of pre-assembled fluorinated building blocks and late-stage fluorination techniques that introduce fluorine atoms into existing amino acid scaffolds. rsc.org Despite this, the asymmetric synthesis of specific stereoisomers like the D-homophenylalanine variant remains a complex task, often requiring sophisticated catalysts and chiral auxiliaries to achieve high enantiomeric purity. mdpi.com

A primary challenge lies in the peptide synthesis stage itself. The electron-withdrawing nature of the difluorinated phenyl ring can alter the reactivity of the amino acid, sometimes complicating the coupling efficiency during solid-phase peptide synthesis (SPPS). mdpi.com Furthermore, the increased hydrophobicity of fluorinated peptides can lead to aggregation, posing difficulties during both synthesis and purification.

| Aspect | Current Advancements | Persistent Challenges |

| Synthesis | Development of late-stage fluorination and methods using fluorinated building blocks. rsc.org | Achieving high stereoselectivity for specific isomers (e.g., D-isomers) remains complex and costly. mdpi.com |

| Peptide Incorporation | Successful incorporation into various peptide sequences using standard and modified SPPS protocols. | Strong electron-withdrawing effects of fluorine can reduce coupling efficiency. mdpi.com |

| Purification | Use of advanced chromatographic techniques to isolate fluorinated peptides. | Increased hydrophobicity can cause peptide aggregation, complicating purification. mdpi.com |

| Characterization | Use of ¹⁹F NMR for structural analysis and as a sensitive probe. rsc.orgmdpi.com | Limited availability of comprehensive biophysical data for peptides containing this specific residue. |

Emerging Trends in Fluorinated Non-Canonical Amino Acid Research

The field is witnessing several exciting trends that are expanding the utility of fluorinated ncAAs beyond simple structural analogues. These trends leverage the unique physicochemical properties of fluorine to create novel research tools and biomolecules.

One of the most significant emerging trends is the use of fluorinated amino acids as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Given that ¹⁹F is naturally abundant and absent in biological systems, incorporating a residue like 3,4-difluoro-D-homophenylalanine provides two sensitive NMR handles to study peptide conformation, dynamics, and interactions with binding partners without background noise. rsc.orgmdpi.com

Another major trend is the ribosomal incorporation of fluorinated ncAAs into peptides and proteins. rsc.orgnih.gov Advanced techniques in genetic code expansion are enabling the site-specific insertion of these unnatural residues in vivo, opening the door to producing engineered proteins with enhanced properties directly in cellular systems. rsc.orgnih.govoup.com This has been used to create libraries of fluorinated macrocyclic peptides for drug screening. rsc.orgnih.gov Furthermore, the global substitution of canonical amino acids with fluorinated counterparts is being explored to enhance the thermal and chemical stability of industrial enzymes. oup.com

| Emerging Trend | Description | Potential Impact |

| ¹⁹F NMR Probes | Using the fluorine atoms as sensitive reporters for NMR studies to probe peptide structure, dynamics, and binding interactions. rsc.orgmdpi.com | Enables detailed, non-invasive analysis of biomolecular interactions in real-time. |

| Ribosomal Incorporation | Employing engineered ribosomes and tRNA synthetases to incorporate fluorinated ncAAs directly during protein biosynthesis. rsc.orgnih.gov | Allows for the de novo discovery and production of novel fluorinated peptides and proteins with therapeutic potential. rsc.orgnih.gov |

| Protein & Peptide Stabilization | Introducing fluorinated residues to enhance thermal stability, metabolic resistance, and control peptide conformation through specific noncovalent interactions. nih.govoup.com | Development of more robust enzymes for industrial biocatalysis and therapeutic peptides with longer in vivo half-lives. nih.govoup.com |

| Macrocyclic Peptide Libraries | Using fluorinated ncAAs as building blocks in the ribosomal synthesis of large, diverse libraries of macrocyclic peptides for high-throughput screening. rsc.orgnih.gov | Accelerates the discovery of high-affinity binders for challenging drug targets. rsc.orgnih.gov |

Potential for Novel Therapeutic and Diagnostic Agent Development through Chemical Design

The deliberate incorporation of this compound into peptides is a strategic design choice aimed at developing next-generation therapeutics and diagnostics. The difluoro-substitution pattern can significantly enhance a peptide's pharmacological profile. rsc.orgnih.gov Fluorine can increase metabolic stability by blocking sites susceptible to enzymatic degradation, improve membrane permeability and bioavailability by increasing lipophilicity, and enhance binding affinity by participating in favorable interactions with protein targets. mdpi.comnih.gov

In therapeutics, these properties are being harnessed to design more potent and durable peptide-based drugs. For example, research into fluorinated macrocyclic peptides has identified candidates with broad-spectrum activity against Gram-negative bacteria by targeting the BAM complex. rsc.orgnih.gov The structural constraints and altered electronics provided by the difluorinated ring can also be used to design highly specific enzyme inhibitors, such as for kinases or proteases, which are often implicated in diseases like cancer. nih.gov

In diagnostics, the presence of fluorine opens up possibilities for Positron Emission Tomography (PET) imaging. While ¹⁸F is the typical isotope used for PET, the foundational chemistry developed for non-radioactive fluorinated compounds is crucial for designing ¹⁸F-labeled peptide tracers for imaging and diagnosing diseases with high specificity and sensitivity. mdpi.com

Future Directions in Synthetic Methodologies, Biomolecular Design, and Advanced Applications

The future of research involving this compound and related compounds will likely focus on overcoming current limitations and expanding into more sophisticated applications.

Synthetic Methodologies: A key future direction is the development of more efficient, scalable, and sustainable synthetic methods. This includes advancements in late-stage fluorination of complex peptides and proteins, which would allow for the modification of biologically active molecules without requiring total synthesis. rsc.org Furthermore, the expansion of biocatalytic methods, using engineered enzymes to produce fluorinated amino acids with perfect stereocontrol, represents a green and highly efficient alternative to traditional chemical synthesis. oup.com

Biomolecular Design: The synergy between computational design and experimental validation will become increasingly important. Molecular modeling will be used to predict the precise effects of incorporating 3,4-difluoro-D-homophenylalanine on peptide structure and binding affinity, guiding rational design and reducing the need for extensive empirical screening. Combining this with powerful discovery platforms like directed evolution and ribosomal peptide synthesis will accelerate the development of fluorinated biomolecules with tailored functions. rsc.orgoup.com

Advanced Applications: Looking ahead, the applications for peptides containing this residue will broaden. In materials science, such peptides could be designed to self-assemble into highly ordered, fluorinated nanomaterials. In chemical biology, they will serve as sophisticated probes to dissect complex biological pathways. The continued development of peptides with enhanced stability and cell permeability could also lead to orally available peptide drugs, a long-standing goal in pharmaceutical science. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.